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Compound of Interest

Compound Name: 7-Chloro-8-methylisoquinoline
Cat. No.: B13640744
Get Quote

Executive Summary

7-Chloro-8-methylisoquinoline (CAS: 2385373-46-4) represents a critical heteroaromatic
scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets where the
isoquinoline core is privileged. This guide provides a definitive technical analysis of its
fundamental physicochemical properties—specifically Molecular Weight (MW) and Lipophilicity
(LogP/LogD).

Given the limited availability of experimental data in public repositories for this specific isomer,
this guide synthesizes calculated properties based on quantitative structure-property
relationships (QSPR) and outlines the industry-standard protocols required for empirical
validation.

Physicochemical Specifications

The following data aggregates calculated values derived from consensus algorithms and
comparative structural analysis with the quinoline isomer.
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Property Value Unit Method/Source

Stoichiometric
Molecular Formula C10HsCIN —

Calculation
_ Monoisotopic Mass
Molecular Weight 177.63 g/mol )
Calculation
Exact Mass 177.0345 Da High-Res Calculation

Consensus QSPR
Predicted LogP 3.35+£0.3 — (Fragment

Contribution)

_ Estimated based on
Predicted LogD (pH

7.4) 28-3.1 — pKa of Isoquinoline
' (~5.[1][214)
Topological Polar
TPSA 12.89 Az polog
Surface Area
H-Bond Donors 0 — Structural Count
Structural Count (N-
H-Bond Acceptors 1 —

atom)

Structural Analysis & Lipophilicity Logic

The lipophilicity of 7-Chloro-8-methylisoquinoline is driven by the hydrophobic aromatic core
and the lipophilic substituents. The predicted LogP of ~3.35 is derived via fragment-based
contribution methods:

e Isoquinoline Core: Base LogP = 2.1
e 7-Chloro Substituent: Adds = +0.71 (Hydrophobic/Electron-withdrawing)
e 8-Methyl Substituent: Adds = +0.56 (Hydrophobic/Steric bulk)

o Ortho-Effect Correction: Slight reduction due to steric crowding between the 8-methyl group
and the isoquinoline nitrogen lone pair (though less pronounced than in quinolines).
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Experimental Validation Protocols

To ensure data integrity in drug discovery pipelines, calculated values must be validated
experimentally. The following protocols are self-validating systems designed for high
reproducibility.

Protocol A: Molecular Weight Confirmation via LC-MS

Objective: Confirm identity and purity (>95%) prior to biological assays.

Methodology:

Sample Prep: Dissolve 0.1 mg of compound in 1 mL Acetonitrile (ACN).
e Instrumentation: UHPLC coupled with Quadrupole Time-of-Flight (Q-TOF) MS.
e Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 pm).

o Mobile Phase: Gradient elution 5% to 95% B (A: Water + 0.1% Formic Acid; B: ACN + 0.1%
Formic Acid).

« lonization: Electrospray lonization (ESI) in Positive Mode (

Success Criteria;

e Observed parent ion peak at m/z 178.04 (

)

* |sotopic pattern matches the Chlorine signature (3°Cl:3’Cl ratio approx 3:1).

Protocol B: Lipophilicity (LogP) Determination via
Shake-Flask Method

Objective: Determine the equilibrium distribution coefficient between octanol and water.

Methodology:
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e Phase Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

e Solubilization: Dissolve compound in the water-saturated octanol phase to a concentration of
1 mM.

 Partitioning: Mix equal volumes of the organic sample and octanol-saturated water in a glass
vial.

» Equilibration: Shake mechanically for 60 minutes at 25°C, then centrifuge to separate
phases.

e Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:

Drugability & Lead Optimization Implications
Lipinski’s Rule of 5 Compliance

7-Chloro-8-methylisoquinoline demonstrates excellent drug-like properties, making it a viable
fragment for lead optimization.

MW < 500: Pass (177.63)

LogP < 5: Pass (~3.35)

H-Donors < 5: Pass (0)

H-Acceptors < 10: Pass (1)

CNS Penetration (Blood-Brain Barrier)

The combination of low molecular weight, moderate lipophilicity (LogP 2-3.5 range), and low
TPSA (< 90 A2?) suggests high probability of BBB penetration. However, the basic nitrogen (pKa
~5.4) means a fraction will be protonated at physiological pH, potentially aiding solubility while
maintaining permeability via the uncharged species.

Visualizations
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Workflow: Lipophilicity Determination Logic

The following diagram illustrates the decision matrix for selecting the appropriate lipophilicity
assay based on the compound's throughput stage.

Compound: 7-Chloro-8-methylisoquinoline

Step 1: In Silico Prediction
(Consensus LogP ~3.35)

Is High Accuracy Required?

No (Screening Phase)

Method A: RP-HPLC (High Throughput) Method B: Shake-Flask (Gold Standard)
Correlate Retention Time (tR) to LogP Direct Partitioning (Octanol/Water)

Data Analysis & QSAR Integration

Click to download full resolution via product page

Caption: Decision workflow for selecting between high-throughput HPLC estimation and gold-
standard Shake-Flask validation for lipophilicity.

Structural Activity Relationship (SAR) Path
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This diagram details the contribution of specific structural modifications to the overall
physicochemical profile.

+ 7-Chloro . + 8-Methyl
(+34.45 Da | +0.7 LogP) Methylatlon > (+14.02 Da | +0.5 LogP)
Increases Metabolic Stability Steric Hindrance / Selectivity

Isoquinoline Core Halogenation Final Scaffold

(MW: 129.16 | LogP: ~2.1)

7-Chloro-8-methylisoquinoline
(MW: 177.63 | LogP: ~3.35)

Click to download full resolution via product page

Caption: Fragment-based analysis showing the additive effects of chlorination and methylation
on MW and LogP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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